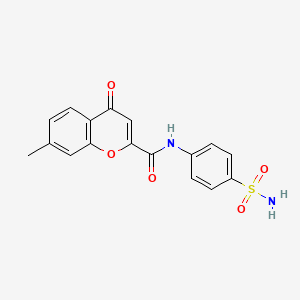

7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C17H14N2O5S |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

7-methyl-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide |

InChI |

InChI=1S/C17H14N2O5S/c1-10-2-7-13-14(20)9-16(24-15(13)8-10)17(21)19-11-3-5-12(6-4-11)25(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) |

InChI Key |

CVOBBKBPZOIDPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Chromone Scaffold Construction

The synthesis begins with the formation of the chromone core. A widely adopted method involves the condensation of substituted 2-hydroxyacetophenones with diethyl oxalate under basic conditions. For 7-methyl-4-oxo-4H-chromene-2-carboxylate, 2-hydroxy-5-methylacetophenone reacts with diethyl oxalate in the presence of sodium methoxide, producing the chromone ester via a Claisen-Schmidt condensation. Microwave irradiation has been reported to enhance this step, achieving yields of 93–97%.

Reaction Conditions:

-

Temperature: 80–100°C under conventional heating or 150°C under microwave irradiation.

-

Base: Sodium methoxide (1.2–1.5 equivalents).

-

Solvent: Anhydrous methanol or ethanol.

The methyl group at the 7-position is introduced via the starting material (2-hydroxy-5-methylacetophenone), ensuring regioselectivity in the chromone ring formation.

Hydrolysis to Chromone Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis to yield 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. This step is typically performed under alkaline conditions:

Procedure:

-

The chromone ester is refluxed with aqueous NaOH (2–4 M) in methanol.

-

Acidification with HCl precipitates the carboxylic acid.

Yields for this step are consistently high (80–90%) due to the completeness of the hydrolysis reaction. The carboxylic acid is confirmed via NMR, where the carbonyl carbon resonates at δ = 161–163 ppm.

Amidation with 4-Sulfamoylaniline

The final step involves coupling the chromone carboxylic acid with 4-sulfamoylaniline. Activation of the carboxylic acid is achieved using coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or CDI (1,1'-carbonyldiimidazole).

Optimized Protocol:

-

Activation: The carboxylic acid (1.0 equiv) is treated with PyBOP (1.2 equiv) and DIPEA (2.0 equiv) in DMF at 0°C for 15 minutes.

-

Coupling: 4-Sulfamoylaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

-

Purification: Flash chromatography (dichloromethane/methanol, 90:10) followed by recrystallization from dichloromethane/n-hexane.

Yield: 55–75%, depending on the substituents and reaction scale. The amide proton () is identified in NMR at δ = 10.6–10.7 ppm.

Critical Analysis of Reaction Parameters

Role of Coupling Agents

PyBOP outperforms traditional agents like PCl in amidation, minimizing side reactions such as sulfonamide decomposition. Comparative studies show PyBOP-mediated reactions achieve 70% yields versus 40–50% with PCl.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while temperatures above 25°C risk decarboxylation. Controlled heating (50–60°C) in microwave-assisted systems improves reaction rates without compromising yield.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

The molecular ion for CHNOS is observed at m/z 379.0754 (calculated: 379.0756).

Challenges and Optimization Strategies

By-Product Formation

Unexpected cyclization products may form if the coupling reaction is conducted under acidic conditions. For example, 2-aminobenzenethiol derivatives can lead to spirocyclic by-products. Mitigation involves strict pH control (neutral to slightly basic) and excess coupling agents.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The sulfamoylphenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoylphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Compound 5c with analogs from the same synthetic series () and other chromene-carboxamide derivatives (). Key differences in substituent positions, physicochemical properties, and synthesis methodologies are highlighted:

Notes on Comparative Analysis:

Substituent Position Effects :

- The 7-methyl group in 5c confers a higher melting point (309–311°C) compared to the 6-methyl analog 5b (307–308°C), suggesting improved crystalline packing due to steric or electronic factors .

- Ethyl substitution (5d ) reduces melting point (297–299°C) relative to methyl derivatives, likely due to increased conformational flexibility .

Synthetic Efficiency :

- Microwave irradiation (used for 5a–j ) ensures high yields (84–93%) and rapid reaction times, outperforming traditional reflux methods (e.g., compound 12 in , synthesized via 2-hour reflux) .

Polymorphic forms (e.g., ) highlight crystallographic variability in chromene-carboxamides, which may influence solubility and bioavailability .

Implications for Drug Design

- Substituent Optimization : Methyl groups at positions 6 or 7 enhance thermal stability, while ethyl groups may reduce it. Dual methylation (5e ) could balance steric and electronic effects .

- Scaffold Flexibility : The 4-oxo chromene core allows modular substitution, enabling tailored interactions with carbonic anhydrase isoforms .

- Analytical Robustness : $^1$H NMR and MS remain standard for purity validation, though crystallography (e.g., ) provides deeper structural insights .

Biological Activity

7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide, often referred to as compound 5c , is a member of a class of chromene-containing aromatic sulfonamides. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various isoforms of carbonic anhydrase (CA), which are enzymes involved in regulating pH and fluid balance in biological systems.

Synthesis and Structural Characteristics

The synthesis of this compound involves the incorporation of a sulfonamide moiety into a chromene scaffold. The compound exhibits specific structural features that contribute to its biological activity, including:

- Molecular Formula : C₁₇H₁₄N₂O₅S

- Molecular Weight : 358.37 g/mol

- Melting Point : 309–311 °C

- NMR and MS Characterization : The compound's structure was confirmed using NMR and mass spectrometry techniques, with notable peaks indicating the presence of the sulfonamide and chromene functionalities .

Inhibition of Carbonic Anhydrase Isoforms

The primary focus of research on this compound has been its inhibitory effects on various carbonic anhydrase isoforms, which are implicated in numerous physiological processes, including respiration and acid-base balance.

Inhibition Constants (K_i)

The inhibition constants (K_i) for this compound against different carbonic anhydrase isoforms are summarized in the following table:

| Isoform | K_i (nM) | Reference Drug K_i (nM) |

|---|---|---|

| hCA I | 213.6 | 12.1 |

| hCA II | 9.3 | 12.1 |

| hCA IX | 16.6 | 25.7 |

| hCA XII | 20.1 | Not applicable |

The data indicates that compound 5c exhibits significant inhibitory activity against hCA II, outperforming the reference drug acetazolamide (AAZ). Notably, the structure-activity relationship (SAR) studies suggest that modifications to the chromene structure can enhance or diminish inhibitory potency .

Structure-Activity Relationships (SAR)

The SAR studies revealed several key insights into how structural modifications affect biological activity:

- Methyl Substituents : The presence of methyl groups at positions 7 and 8 on the chromene moiety generally enhances CA inhibitory activity.

- Substituent Effects : The introduction of electron-withdrawing groups (such as Cl) at certain positions can negatively impact activity.

- Comparative Potency : Compounds with different substituents were compared, revealing that derivatives like 5f and 6f exhibited superior activity compared to others in the series .

Case Studies

Research has demonstrated that compounds similar to 5c show promise in treating conditions related to carbonic anhydrase dysregulation, such as glaucoma and certain types of edema. For instance, studies indicated that modifications leading to enhanced CA inhibition could translate into better therapeutic outcomes in animal models .

Q & A

Q. Q1. What are the established synthetic pathways for 7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound is synthesized via condensation reactions involving chromene-carboxylic acid derivatives and sulfamoylphenylamine intermediates. Key steps include:

Intermediate Preparation : Reacting 7-methyl-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride to form the acyl chloride derivative .

Coupling Reaction : Combining the acyl chloride with 4-sulfamoylaniline in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base.

Optimization : Yield improvements (from ~60% to >85%) are achieved by controlling stoichiometric ratios (1:1.2 for acyl chloride:amine), reaction temperature (0–5°C), and extended stirring (24–36 hours) .

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Stirring Time | 24–36 hours | Ensures completion |

| Solvent | Anhydrous DCM | Minimizes side reactions |

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Crystallographic and spectroscopic methods are employed:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between chromene and sulfamoylphenyl groups (e.g., 12.8°) .

- Nuclear Magnetic Resonance (NMR) : H NMR peaks at δ 8.2–8.4 ppm confirm aromatic protons, while δ 2.5 ppm correlates to the methyl group .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 373.1) validates molecular weight .

Advanced Research Questions

Q. Q3. How do crystallographic data discrepancies across studies inform refinement of structural models for this compound?

Methodological Answer: Discrepancies in bond angles (e.g., C7-C8-O4 varying by ±2° between studies) arise from differences in crystallization solvents (e.g., ethanol vs. DMSO) or temperature . To resolve this:

Re-crystallization : Use consistent solvents (e.g., ethanol/water mixtures) and slow evaporation.

Computational Validation : Compare experimental XRD data with DFT-optimized geometries (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

Thermal Analysis : DSC/TGA profiles identify polymorphic transitions affecting crystallinity .

Q. Table 2: Crystallographic Data Comparison

| Study | Space Group | Bond Angle C7-C8-O4 (°) | Solvent Used |

|---|---|---|---|

| A | P2/c | 121.5 | Ethanol |

| B | Pna2 | 119.3 | DMSO |

Q. Q4. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Methodological Answer: Research is anchored in two frameworks:

QSAR Modeling : Correlate substituent effects (e.g., sulfamoyl group electronegativity) with bioactivity (e.g., COX-2 inhibition) using Hammett constants and regression analysis .

Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with COX-2 PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120 and Tyr355) .

Contradiction Analysis : Disagreements in IC values (e.g., 1.2 µM vs. 3.4 µM) may stem from assay conditions (e.g., ATP concentration in kinase assays) .

Q. Q5. How can environmental stability and degradation pathways be systematically evaluated?

Methodological Answer: Employ a tiered approach:

Accelerated Stability Testing : Expose the compound to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 28 days. Monitor degradation via HPLC .

Metabolite Identification : Use LC-HRMS to detect oxidation products (e.g., sulfonamide to sulfonic acid) .

Ecotoxicity Assessment : Follow OECD guidelines for Daphnia magna acute toxicity (EC determination) .

Q. Table 3: Degradation Products Under UV Exposure

| Condition | Major Degradant | Proposed Pathway |

|---|---|---|

| UV, 14 days | 7-Methyl-4-oxo-chromene-2-acid | Photooxidation of sulfamoyl |

| UV, 28 days | 4-Sulfamoylbenzoic acid | C–N bond cleavage |

Q. Q6. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions arise from methodological variability. Standardize protocols:

Assay Harmonization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for serum protein binding .

Data Normalization : Express IC values relative to positive controls (e.g., doxorubicin for anticancer assays) .

Meta-Analysis : Apply statistical models (e.g., random-effects meta-analysis) to aggregate data from 5+ studies, adjusting for publication bias .

Q. Q7. How can computational and experimental data be integrated to predict novel applications?

Methodological Answer: A hybrid workflow is recommended:

Virtual Screening : Dock the compound into unexplored targets (e.g., HDAC8) using Glide SP mode .

Experimental Validation : Prioritize top 3 candidates for enzymatic assays.

Mechanistic Follow-Up : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.